(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid
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Overview
Description
(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid is a chiral compound often used in organic synthesis and pharmaceutical research. This compound features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a chlorophenyl group, making it a versatile intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available (S)-3-amino-3-(2-chlorophenyl)propanoic acid.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: The amino group can be used in peptide coupling reactions with carboxylic acids or activated esters.
Common Reagents and Conditions:
Hydrolysis: Trifluoroacetic acid in dichloromethane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Coupling: Carbodiimides (e.g., EDCI) and coupling additives (e.g., HOBt) in organic solvents.
Major Products:
Hydrolysis: (S)-3-amino-3-(2-chlorophenyl)propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Peptide or amide derivatives.
Scientific Research Applications
(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential in developing new therapeutic agents, particularly in the field of oncology and neurology.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid depends on its specific application. In biological systems, it may act as a substrate or inhibitor for enzymes, interacting with active sites and influencing biochemical pathways. The Boc protecting group can be selectively removed to expose the amino group, allowing for further functionalization and interaction with molecular targets.
Comparison with Similar Compounds
(S)-3-amino-3-(2-chlorophenyl)propanoic acid: The unprotected form of the compound.
(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid: A similar compound with a different position of the chlorine atom on the phenyl ring.
(S)-3-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Lacks the chlorine substituent on the phenyl ring.
Uniqueness: (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid is unique due to the presence of the Boc protecting group and the 2-chlorophenyl substituent, which confer specific reactivity and steric properties. These features make it a valuable intermediate for synthesizing a wide range of bioactive compounds with potential therapeutic applications.
Properties
IUPAC Name |
(3S)-3-(2-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKHFGREKMCWAU-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=CC=C1Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426614 |
Source
|
Record name | AG-F-70928 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
507472-15-3 |
Source
|
Record name | AG-F-70928 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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